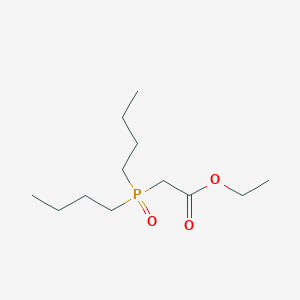
Ethyl (dibutylphosphoryl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (dibutylphosphoryl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This compound, specifically, is characterized by its unique structure, which includes an ethyl group, a dibutylphosphoryl group, and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (dibutylphosphoryl)acetate typically involves the esterification of dibutylphosphoric acid with ethyl acetate. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product through distillation.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of dibutylphosphoric acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of primary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.
Major Products:
Hydrolysis: Dibutylphosphoric acid and ethanol.
Reduction: Primary alcohols.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl (dibutylphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other esters and amides.
Biology: Employed in studies involving enzyme-catalyzed reactions, as esters are common substrates for esterases.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a solvent in the production of lacquers, paints, and coatings due to its favorable solubility properties.
Mechanism of Action
The mechanism of action of ethyl (dibutylphosphoryl)acetate involves its interaction with various molecular targets, primarily through ester hydrolysis. The compound is metabolized by esterases, leading to the release of dibutylphosphoric acid and ethanol. These metabolites can then participate in further biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with similar solvent properties but lacking the phosphoryl group.
Dibutylphosphate: Contains the dibutylphosphoryl group but lacks the ester linkage.
Methyl (dibutylphosphoryl)acetate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both the ethyl and dibutylphosphoryl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and applications that are not possible with simpler esters or phosphates.
Properties
CAS No. |
6225-95-2 |
|---|---|
Molecular Formula |
C12H25O3P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
ethyl 2-dibutylphosphorylacetate |
InChI |
InChI=1S/C12H25O3P/c1-4-7-9-16(14,10-8-5-2)11-12(13)15-6-3/h4-11H2,1-3H3 |
InChI Key |
RWZFPYOCJDSOGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
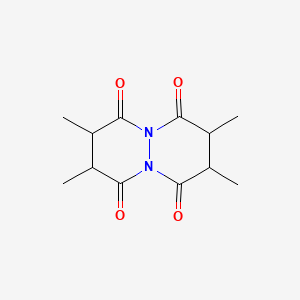
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)

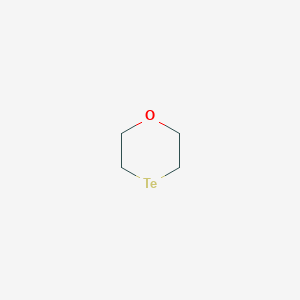
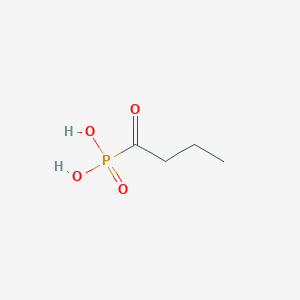
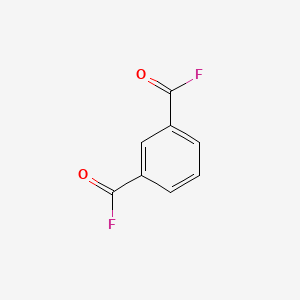
![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)


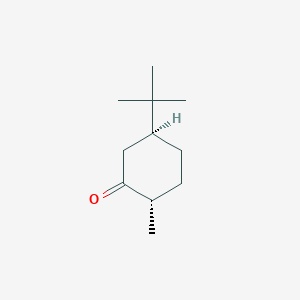
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
